(3,4-Dimethylphenyl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(furan-2-yl)methanone is an organic compound that features a furan ring and a dimethylphenyl group connected through a methanone bridge
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit protein tyrosine kinases , which play a key role in signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Similar compounds have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that (3,4-Dimethylphenyl)(furan-2-yl)methanone may have similar impacts on a molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(furan-2-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination of the furan ring.
Major Products Formed
Oxidation: Formation of (3,4-dimethylphenyl)(furan-2-yl)carboxylic acid.
Reduction: Formation of (3,4-dimethylphenyl)(furan-2-yl)methanol.
Substitution: Formation of brominated derivatives of this compound.
Scientific Research Applications
(3,4-Dimethylphenyl)(furan-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)(furan-2-yl)methanone
- (3,4-Dimethylphenyl)(thiophen-2-yl)methanone
- (3,4-Dimethylphenyl)(pyridin-2-yl)methanone
Uniqueness
(3,4-Dimethylphenyl)(furan-2-yl)methanone is unique due to the presence of both a furan ring and a dimethylphenyl group, which impart distinct electronic and steric properties
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOTZZJPIQTQII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355547 |
Source
|
Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15817-47-7 |
Source
|
Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.